molecular formula C17H18BrN3O3 B2970413 N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide CAS No. 519041-49-7

N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Cat. No. B2970413
CAS RN: 519041-49-7
M. Wt: 392.253
InChI Key: ALYSEPMVWFCZKH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide, also known as BFA-1, is a chemical compound that has gained attention in the scientific community due to its potential use in treating various medical conditions. BFA-1 is synthesized through a multi-step process, and its mechanism of action involves binding to specific receptors in the body.

Scientific Research Applications

Antidepressant and Antianxiety Potential

A study explored the synthesis of novel derivatives related to N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide, investigating their potential as antidepressant and antianxiety agents. The compounds were tested using Porsolt’s behavioral despair test and the plus maze method, revealing significant antidepressant and antianxiety activities, suggesting their potential therapeutic applications in mood disorders (J. Kumar et al., 2017).

Antibacterial Properties

Another study synthesized a series of compounds similar to N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide and evaluated their antibacterial potential. These compounds demonstrated significant activity against various Gram-positive and Gram-negative bacterial strains, highlighting their potential as antibacterial agents (G. Hussain et al., 2018).

Anticancer Evaluation

Research on acetamidothiazole derivatives, including structures related to N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide, showed promising in vitro anticancer activity. These compounds were tested against a full panel of cancer cell lines, with some demonstrating significant anticancer potential, indicating their utility as novel therapeutic agents in cancer treatment (Ahmed R Ali et al., 2013).

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide, a compound related to N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide, was found to enhance the catalytic activity in Cu-catalyzed coupling reactions. This study demonstrates the utility of such compounds in facilitating the synthesis of pharmaceutically relevant molecules, indicating their importance in the development of new drugs (Subhajit Bhunia et al., 2017).

Anticonvulsant Activity

A series of benzofuran-acetamide derivatives, including N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide, was synthesized and evaluated for anticonvulsant activity. The study found that these compounds exhibited significant anticonvulsant effects in models of seizures, suggesting their potential use in the treatment of epilepsy (A. Shakya et al., 2016).

properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c18-13-3-5-14(6-4-13)19-16(22)12-20-7-9-21(10-8-20)17(23)15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYSEPMVWFCZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

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